molecular formula C7H16N2 B1265931 N-(2-Aminoethyl)piperidine CAS No. 27578-60-5

N-(2-Aminoethyl)piperidine

Cat. No. B1265931
CAS RN: 27578-60-5
M. Wt: 128.22 g/mol
InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to N-(2-Aminoethyl)piperidine involves innovative methods to introduce functional groups or modify the piperidine ring. For example, an electrochemical method for the α-cyanation of secondary piperidines was reported, allowing for the diversification of pharmaceutical building blocks without the need for N-H bond protection or substitution (Lennox et al., 2018). Additionally, the synthesis of 2,3,4-trisubstituted piperidines through a formal hetero-ene reaction of amino acid derivatives showcases the versatility in accessing variously substituted piperidine frameworks (Laschat et al., 1996).

Molecular Structure Analysis

Molecular structure and spectroscopic analysis, such as FT-IR, FT-Raman, NMR, and molecular docking studies, provide insights into the electronic structure, conformational preferences, and potential biological activities of N-(2-Aminoethyl)piperidine derivatives. For instance, Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, offering detailed information on its structural and electronic characteristics (Janani et al., 2020).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Chemistry

    • Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Agrochemical Industry

    • Piperidine derivatives are also used in the synthesis of agrochemicals .
  • Anticancer Applications

    • Piperidine derivatives, including Piperine and piperidine, can perform several anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
  • Pesticides and Insecticides

    • Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
  • Antiviral, Antimalarial, Antimicrobial, Antifungal Applications

    • Piperidine derivatives are being utilized in different ways as antiviral, antimalarial, antimicrobial, antifungal agents .
  • Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic Applications

    • Piperidine derivatives are also being utilized as antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
  • Synthesis of Other Organic Compounds

    • Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
  • Antioxidant Applications

    • Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Antidepressant Applications

    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Antiproliferation and Antimetastatic Effects

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Anticoagulant Applications

    • Piperidine derivatives are also being utilized as anticoagulant agents .

Safety And Hazards

N-(2-Aminoethyl)piperidine is flammable and causes severe skin burns and eye damage . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this chemical .

Future Directions

Piperidines, including N-(2-Aminoethyl)piperidine, are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The future direction in this field involves the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181977
Record name N-(2-Aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)piperidine

CAS RN

27578-60-5
Record name 1-Piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27578-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Aminoethyl)piperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Aminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)piperidine
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)piperidine
Reactant of Route 3
N-(2-Aminoethyl)piperidine
Reactant of Route 4
Reactant of Route 4
N-(2-Aminoethyl)piperidine
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)piperidine
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)piperidine

Citations

For This Compound
92
Citations
F Jin, D Gao, Q Wu, F Liu, Y Chen, C Tan… - Bioorganic & medicinal …, 2013 - Elsevier
VEGFR, ERK and Abl had been respectively identified as good drug targets, and their crosstalk also had been well elaborated. Multitarget drugs were more advantageous for cancer …
Number of citations: 24 www.sciencedirect.com
Y Murata, E Miyamoto, M Ueda - Journal of pharmaceutical sciences, 1991 - Elsevier
□ Five N'-alkyl-N-(2-aminoethyl)piperidines were synthesized and their in vitro antimicrobial activities were tested against four microorganisms related to dental caries (Streptococcus …
Number of citations: 3 www.sciencedirect.com
S Hamamci, VT Yilmaz… - … für Naturforschung B, 2008 - degruyter.com
Two new complexes [Ag(sac)(aepip)] (1) and [Ag(sac)(hepip)] (2) have been obtained by the reaction of AgNO 3 with Na(sac)・2H 2 O (sac = saccharinate) in the presence of N-(2-…
Number of citations: 8 www.degruyter.com
JM Pagano, DE Goldberg… - The Journal of Physical …, 1961 - ACS Publications
The large¡ single spike is attributed to the CH2 groups. Theother peaks can be assigned to a pair of quartets representing the dissimilar BH groups and to a bridge proton component (…
Number of citations: 72 pubs.acs.org
M Raida, H Passow - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1985 - Elsevier
Sulfate transport across the red cell membrane is enhanced by the newly synthesised, water-soluble and nonpenetrating dansyl chloride derivative 2-(N-piperidine)ethylamine-1-…
Number of citations: 10 www.sciencedirect.com
P Chakraborty, J Adhikary, B Ghosh, R Sanyal… - Inorganic …, 2014 - ACS Publications
A library of 15 dicopper complexes as synthetic analogues of catechol oxidase has been synthesized with the aim to determine the relationship between the electrochemical behavior of …
Number of citations: 77 pubs.acs.org
P PRATESI, G CASTORINA - Il Farmaco; Edizione Scientifica, 1954 - europepmc.org
[Derivatives of N-(2-aminoethyl)-piperidine of pharmacological interest. IV..]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers …
Number of citations: 2 europepmc.org
K Batzar, A Chester, DE Goldberg - Journal of Chemical and …, 1963 - ACS Publications
A. LL PROCEDURES, except purification of the amine, have been described previously (1). TV-(2-aminoethyl)-morpholine (Jefferson Chemical Co., Inc., Austin, Tex.) was distilled at …
Number of citations: 0 pubs.acs.org
DQ Hoang, EY Borisova, NY Borisova, AV Krylov… - Russian Chemical …, 2018 - Springer
Preparative procedures for the synthesis of N 1 ,N 1 ,N 3 ,N 3 -tetrasubstituted diethylenetriamines via aminoalkylation of N,N-disubstituted ethylenediamines with N,N-disubstituted 2-…
Number of citations: 1 link.springer.com
A Banerjee, A Guha, J Adhikary, A Khan, K Manna… - Polyhedron, 2013 - Elsevier
Three dicobalt(II) complexes, namely [Co 2 (L 1 H)(H 2 O) 2 (OAc) 2 ](OAc)2 (1), [Co 2 (L 2 )(H 2 O) 2 (OAc) 2 ](OAc) (2) and [Co 2 (L 3 )(H 2 O) 2 (OAc) 2 ](OAc) (3) of the p-cresol based “…
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.